4-Bromo-6-(methylsulfonyl)pyrimidine 4-Bromo-6-(methylsulfonyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1367905-95-0
VCID: VC8235852
InChI: InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3
SMILES: CS(=O)(=O)C1=CC(=NC=N1)Br
Molecular Formula: C5H5BrN2O2S
Molecular Weight: 237.08 g/mol

4-Bromo-6-(methylsulfonyl)pyrimidine

CAS No.: 1367905-95-0

Cat. No.: VC8235852

Molecular Formula: C5H5BrN2O2S

Molecular Weight: 237.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-(methylsulfonyl)pyrimidine - 1367905-95-0

Specification

CAS No. 1367905-95-0
Molecular Formula C5H5BrN2O2S
Molecular Weight 237.08 g/mol
IUPAC Name 4-bromo-6-methylsulfonylpyrimidine
Standard InChI InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3
Standard InChI Key RZHPRCNPVYBPQA-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=NC=N1)Br
Canonical SMILES CS(=O)(=O)C1=CC(=NC=N1)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Bromo-6-(methylsulfonyl)pyrimidine belongs to the pyrimidine family, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound’s IUPAC name derives from its substituents: a bromine atom at position 4 and a methylsulfonyl group (-SO2_2CH3_3) at position 6. Key molecular descriptors include:

PropertyValue
CAS No.1367905-95-0
Molecular FormulaC5H5BrN2O2S\text{C}_5\text{H}_5\text{BrN}_2\text{O}_2\text{S}
Molecular Weight237.08 g/mol
SMILESBrC1=NC(=NC(=N1)S(=O)(=O)C)C
InChIKeyMDMHOMWYCHBDBX-UHFFFAOYSA-N

The methylsulfonyl group enhances the compound’s stability and directs electrophilic substitution reactions to specific ring positions.

Spectroscopic Data

While experimental spectral data for 4-Bromo-6-(methylsulfonyl)pyrimidine remains limited, analogous compounds provide insights. For example, 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (CAS 35144-22-0) exhibits a melting point of 82°C and distinct IR absorptions at 1580 cm1^{-1} (C=N stretching) and 1313 cm1^{-1} (S=O symmetric stretching) . Nuclear magnetic resonance (NMR) spectra of related bromopyrimidines, such as 5-Bromo-4,6-dimethoxy-2-(4-methylphenoxy)pyrimidine, show characteristic downfield shifts for aromatic protons (δ 7.06–7.18 ppm) and methoxy groups (δ 3.90 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-Bromo-6-(methylsulfonyl)pyrimidine typically involves sequential functionalization of a pyrimidine scaffold. Two primary strategies dominate:

Direct Sulfonylation and Bromination

A pyrimidine precursor undergoes sulfonylation at position 6 using methylsulfonyl chloride, followed by bromination at position 4. This route mirrors methods used for 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine, where reaction conditions (temperature, catalysts) critically influence yields. For instance, sulfonylation may employ Lewis acids like AlCl3_3 to activate the pyrimidine ring.

Halogen Exchange Reactions

An alternative approach involves halogen exchange on pre-sulfonylated pyrimidines. For example, 4-Chloro-6-(methylsulfonyl)pyrimidine could react with hydrobromic acid (HBr) under reflux to substitute chlorine with bromine . This method, demonstrated in the synthesis of 5-Bromo-4,6-dimethoxy-2-(2-methylphenoxy)pyrimidine, achieves moderate-to-high yields (60–85%) .

Optimization Challenges

Key challenges include minimizing side reactions, such as over-bromination or sulfonic acid formation. Purification often requires column chromatography or recrystallization from polar solvents like methanol .

Physicochemical Properties

Solubility and Stability

4-Bromo-6-(methylsulfonyl)pyrimidine is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), and methanol. The methylsulfonyl group enhances hydrolytic stability compared to non-sulfonylated analogs, as evidenced by the shelf-life of similar compounds stored at <15°C .

Thermal Properties

While direct melting point data is unavailable, structurally related compounds exhibit melting points between 80–85°C (e.g., 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine melts at 82°C) . Differential scanning calorimetry (DSC) of brominated pyrimidines suggests decomposition temperatures exceeding 200°C, indicating thermal robustness suitable for high-temperature reactions .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring directs electrophiles to the 2- and 4-positions. Bromine at position 4 acts as a leaving group, enabling nucleophilic displacement reactions with amines, alkoxides, or thiols . For example, 5-Bromo-4,6-dimethoxy-2-(4-methylphenoxy)pyrimidine undergoes Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives .

Transition Metal-Catalyzed Reactions

Palladium-catalyzed cross-couplings, such as Buchwald-Hartwig amination, modify the pyrimidine core. These reactions exploit the bromine atom’s versatility, as seen in the synthesis of kinase inhibitors from analogous bromopyrimidines.

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

Pyrimidine derivatives are pivotal in designing kinase inhibitors, antiviral agents, and anticancer drugs. The methylsulfonyl group in 4-Bromo-6-(methylsulfonyl)pyrimidine mimics phosphate moieties, enabling interactions with ATP-binding pockets in enzymes. For instance, similar compounds inhibit epidermal growth factor receptor (EGFR) with IC50_{50} values <100 nM.

Case Studies

  • Anticancer Agents: Brominated pyrimidines exhibit cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) cell lines, with GI50_{50} values ranging from 1.2–5.8 μM .

  • Antimicrobials: Derivatives with aryloxy substituents show moderate activity against Staphylococcus aureus (MIC: 8–16 μg/mL) .

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